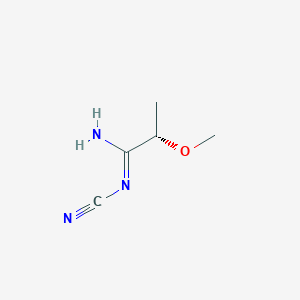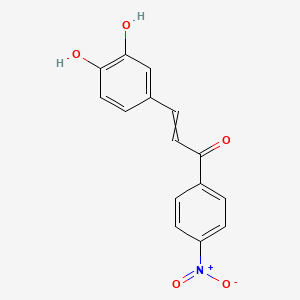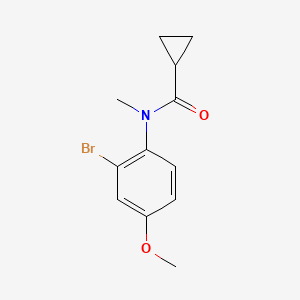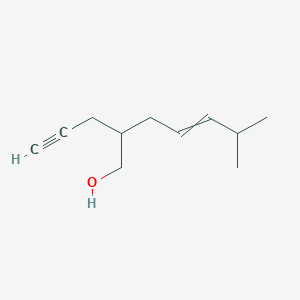![molecular formula C19H24N4O B12529213 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- CAS No. 675123-06-5](/img/structure/B12529213.png)
3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- is a complex organic compound characterized by its unique structure, which includes pyridine rings and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- typically involves the reaction of 3-pentanol with 2-pyridinecarboxaldehyde under specific conditions. The reaction is facilitated by the presence of a catalyst, often a Lewis acid, which promotes the formation of the imine bonds. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- with minimal impurities. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the imine groups to amines, altering the compound’s properties.
Substitution: The pyridine rings can undergo substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism by which 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings and imine groups play a crucial role in binding to these targets, modulating their activity. The compound’s ability to form stable complexes with metals also contributes to its mechanism of action in various applications .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2-pyridyl)pentane-1,3,5-trione: Shares structural similarities but differs in the presence of keto groups instead of imine groups.
4’-Hydroxy-2,2’6’,2’'-terpyridine: Contains pyridine rings but has different functional groups and properties.
Uniqueness
3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- is unique due to its specific combination of pyridine rings and imine groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and forming stable complexes with metals sets it apart from similar compounds .
Properties
CAS No. |
675123-06-5 |
|---|---|
Molecular Formula |
C19H24N4O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,5-bis(1-pyridin-2-ylethylideneamino)pentan-3-ol |
InChI |
InChI=1S/C19H24N4O/c1-15(18-7-3-5-11-22-18)20-13-9-17(24)10-14-21-16(2)19-8-4-6-12-23-19/h3-8,11-12,17,24H,9-10,13-14H2,1-2H3 |
InChI Key |
ZKSDKLTUQWKPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC(CCN=C(C)C1=CC=CC=N1)O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)



![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)

